Icosyl oleate

Description

Significance of Fatty Acid Esters in Academic Inquiry

Fatty acid esters are a class of chemical compounds formed from the reaction of a fatty acid with an alcohol. taylorandfrancis.com Their significance in academic research is vast and multidisciplinary. In the realm of food science and technology, short-chain fatty acid esters are known for their characteristic sweet and fruity flavors, while long-chain variants contribute a more subtle, oily taste. taylorandfrancis.com They are fundamental components in the production of emulsifiers and oiling agents. taylorandfrancis.com Beyond the food industry, fatty acid esters are crucial in the development of biodegradable lubricants and plasticizers. taylorandfrancis.comrasayanjournal.co.in

In the field of biochemistry, fatty acid esters of hydroxy fatty acids (FAHFAs) are an emerging area of interest. nih.gov These endogenous lipids have been shown to possess a range of physiological activities, including anti-inflammatory effects and the improvement of glucose tolerance and insulin sensitivity. nih.gov The study of FAHFAs and other fatty acid esters provides valuable insights into metabolic pathways and the potential for developing novel therapeutic agents. nih.govnih.gov Furthermore, the synthesis and analysis of fatty acid esters are pivotal in various chemical research domains, including the development of biofuels, where fatty acid methyl esters are a key component of biodiesel. taylorandfrancis.com

Overview of Icosyl Oleate within Lipid Chemistry Research Contexts

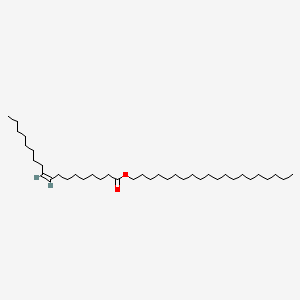

This compound, also known as arachidyl oleate, is a long-chain fatty acid ester. nih.gov It is specifically a wax ester, resulting from the formal condensation of icosan-1-ol (a 20-carbon saturated fatty alcohol) with oleic acid (an 18-carbon monounsaturated fatty acid). nih.govchemicalbook.com As a member of the wax ester class, this compound falls under the broader category of fatty esters within the LIPID MAPS classification system. nih.gov

In the context of lipid chemistry research, this compound serves as a subject of study for its physical and chemical properties, as well as its potential applications. Its long hydrocarbon chains make it highly hydrophobic, and it typically appears as a colorless to pale yellow liquid at room temperature. cymitquimica.com This insolubility in water and solubility in organic solvents are characteristic of many long-chain lipids. cymitquimica.com Research involving this compound often focuses on its synthesis, characterization, and identification in natural and synthetic mixtures. It is also investigated for its potential use in various industrial applications, such as in cosmetics as an emollient and in the formulation of lubricants. cymitquimica.com

Propriétés

IUPAC Name |

icosyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H74O2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-37-40-38(39)36-34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h18,22H,3-17,19-21,23-37H2,1-2H3/b22-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJBUPVMFYBSHI-PYCFMQQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H74O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316562 | |

| Record name | Arachidyl oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22393-88-0 | |

| Record name | Arachidyl oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22393-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Icosyl oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022393880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arachidyl oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icosyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ICOSYL OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88N4Q56WPT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties of Icosyl Oleate

Icosyl oleate is chemically identified as icosyl (Z)-octadec-9-enoate. nih.gov It is also referred to by its synonym, arachidyl oleate. cymitquimica.com

Interactive Data Table:

| Property | Value | Source |

| Chemical Formula | C38H74O2 | nih.govcymitquimica.comnih.gov |

| Molecular Weight | 563.0 g/mol | nih.gov |

| Physical State | Colorless to pale yellow liquid at room temperature | cymitquimica.com |

| Boiling Point | 611.0 ± 34.0 °C (Predicted) | chemicalbook.comchemsrc.com |

| Solubility | Low solubility in water; Soluble in organic solvents like ethanol and chloroform | cymitquimica.com |

| Density | 0.862 ± 0.06 g/cm³ (Predicted) | chemicalbook.comchemsrc.com |

Note: Some physical properties are predicted values based on computational models.

Iii. Synthetic Methodologies and Process Optimization

Chemical Esterification Routes

Chemical esterification is a conventional and widely studied method for synthesizing esters like icosyl oleate. This typically involves the reaction of a carboxylic acid (oleic acid) with an alcohol (icosanol) in the presence of a catalyst.

Direct esterification is a straightforward method for producing this compound. This process involves heating a mixture of oleic acid and icosanol, often in the presence of an acid catalyst to accelerate the reaction. google.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the removal of water, a byproduct, is often necessary. rasayanjournal.co.in One common laboratory and industrial approach is to use a Dean-Stark apparatus to continuously remove water as it is formed, thereby shifting the equilibrium to favor the product. mdpi.com

The direct esterification of oleic acid with various alcohols has been extensively researched. For instance, the synthesis of oleyl oleate, an analogue of this compound, has been successfully achieved through direct esterification. rasayanjournal.co.inresearchgate.net These studies provide a foundational understanding of the reaction kinetics and conditions that can be adapted for this compound synthesis.

Catalysts are crucial in chemical esterification to increase the reaction rate and achieve high conversion under milder conditions. Catalysis for this purpose can be classified as either homogeneous or heterogeneous.

Homogeneous catalysts are soluble in the reaction medium, leading to excellent contact with the reactants. libretexts.org Common homogeneous catalysts for esterification include mineral acids like sulfuric acid and phosphoric acid, as well as organic acids such as p-toluenesulfonic acid (PTSA). google.comresearchgate.netcsic.es For example, sulfuric acid has demonstrated high specific activity in the synthesis of oleyl oleate. researchgate.net Another study highlighted the use of 4-dodecylbenzenesulfonic acid (DBSA) as an efficient catalyst for producing oleic acid-based wax esters at a mild temperature of 40°C. mdpi.com The increased hydrophobicity of DBSA compared to other sulfonic acids contributed to higher conversion rates. mdpi.com Lewis acids, such as tin(II) chloride dihydrate (SnCl₂·2H₂O), have also been investigated and shown to be as effective as sulfuric acid in the ethanolysis of oleic acid, with the advantage of being less corrosive. mdpi.com

| Catalyst Type | Example Catalyst | Key Findings | Reference |

| Mineral Acid | Sulfuric Acid (H₂SO₄) | Showed high specific activity in oleyl oleate synthesis. | researchgate.net |

| Organic Acid | 4-dodecylbenzenesulfonic acid (DBSA) | Achieved 93.6% conversion of cetyl alcohol at 40°C due to its hydrophobicity. | mdpi.com |

| Lewis Acid | Tin(II) Chloride (SnCl₂) | As active as sulfuric acid for oleic acid ethanolysis with less corrosion. | mdpi.com |

Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation from the product mixture and allows for their reuse, making the process more economical and environmentally friendly. rasayanjournal.co.in

Zeolites are microporous aluminosilicate minerals that are widely used as catalysts in the chemical industry. imist.ma Their well-defined pore structure and acidic properties make them suitable for shape-selective catalysis. Synthetic zeolites, such as a sillimanite type, have been utilized for the synthesis of oleate esters from oleic acid under mild conditions. imist.ma Zeolite Y, synthesized from Iraqi kaolin, has been effective in the esterification of oleic acid with ethanol, achieving about 85% conversion. mdpi.com Studies on the synthesis of oleyl oleate have also employed zeolites, with higher conversions observed with zeolites having smaller crystal sizes and thus greater specific surface areas. Sulfonated hierarchical ZSM-5 zeolite monoliths have also shown high activity, achieving over 90% conversion of oleic acid. rsc.org

Modified Bentonite clays are another class of heterogeneous catalysts that have garnered attention. Bentonite, a type of absorbent clay, can be chemically modified to enhance its catalytic properties. iieta.org Acid-treated bentonite has been used as a catalyst for the esterification of maleic acid, demonstrating improved catalytic activity. ijret.org For the production of biodiesel, bentonite modified with an acidic ionic liquid showed higher catalytic activity (93%) than sulfuric acid in the esterification of oleic acid with ethanol. researchgate.net The modification of bentonite clays, for instance by pillaring with polyoxocations, can expand the interlayer spacing, which improves reactant access to the active sites and leads to higher conversion rates in esterification reactions. nih.gov

| Catalyst | Modification | Reactants | Key Findings | Reference |

| Zeolite Y | Synthesized from kaolin | Oleic acid, Ethanol | ~85% conversion of oleic acid. | mdpi.com |

| ZSM-5 Zeolite | Sulfonated monoliths | Oleic acid | >90% conversion of oleic acid. | rsc.org |

| Bentonite | Acidic ionic liquid | Oleic acid, Ethanol | 93% conversion, outperforming sulfuric acid. | researchgate.net |

| Bentonite | Pillarization | Fatty acids from castor oil, 2-ethyl-hexanol | 74% conversion, enhanced by expanded interlayer spacing. | nih.gov |

Optimizing reaction parameters is critical for maximizing the yield and efficiency of this compound synthesis. Key parameters include temperature, reactant molar ratio, catalyst concentration, and reaction time.

Temperature: The reaction temperature significantly influences the rate of esterification. Generally, increasing the temperature increases the reaction rate. rasayanjournal.co.in However, excessively high temperatures can lead to side reactions or catalyst degradation. rasayanjournal.co.in For the synthesis of oleyl oleate using a sodium hydrogen sulfate catalyst, the optimal temperature was found to be 130°C, yielding 96.8% of the product. rasayanjournal.co.in In another study on the esterification of oleic acid with polyhydric alcohols, the optimal temperature varied depending on the specific alcohol used, for instance, 150°C for trimethylolpropane and 180°C for pentaerythritol. aip.org

Molar Ratio of Reactants: The stoichiometry of the reactants affects the equilibrium position. Using an excess of one reactant, typically the alcohol, can drive the reaction towards the product. For the synthesis of oleyl oleate, a 1:1 molar ratio of oleic acid to oleyl alcohol was found to be optimal under specific catalytic conditions. rasayanjournal.co.in However, in other systems, different ratios, such as a 1.3:1 ratio of oleic acid to cetyl alcohol, have proven to be more effective. csic.es

Catalyst Concentration: The amount of catalyst used is a crucial factor. An increase in catalyst loading generally leads to higher conversion rates up to a certain point, after which the increase may become less significant or even detrimental. sci-hub.se For instance, in the synthesis of oleyl oleate, the optimal amount of sodium hydrogen sulfate catalyst was 9.9 wt% relative to the weight of oleic acid. rasayanjournal.co.in In the DBSA-catalyzed synthesis of cetyl oleate, 10 mol% of the catalyst was found to be optimal. mdpi.com

Reaction Time: The duration of the reaction is another important variable. The reaction is allowed to proceed until equilibrium is reached or the desired conversion is achieved. In the synthesis of oleyl oleate, the optimal reaction time was determined to be 8 hours. rasayanjournal.co.in For the DBSA-catalyzed synthesis of cetyl oleate, a shorter reaction time of 4 hours was sufficient. mdpi.com

Catalytic Approaches in Chemical Synthesis

Homogeneous Catalysis Research

Enzymatic Synthesis (Biocatalysis) of this compound and Analogues

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. mdpi.com Lipases are the most commonly used enzymes for the esterification of fatty acids to produce wax esters like this compound. mdpi.comnih.gov This method is advantageous due to its mild reaction conditions, high specificity, and reduced byproduct formation. mdpi.com

The synthesis of various wax esters has been successfully demonstrated using lipase-catalyzed esterification. For example, cetyl oleate has been synthesized from oleic acid and cetyl alcohol using an immobilized lipase from Candida sp., achieving a conversion rate of up to 98%. brandeis.edu Similarly, the synthesis of wax esters from palm oil and oleyl alcohol has been investigated using Lipozyme. jst.go.jp

Several factors influence the efficiency of enzymatic synthesis:

Enzyme Source and Immobilization: Lipases from different sources, such as Candida antarctica and Rhizomucor miehei, are frequently used. mdpi.com Immobilizing the enzyme on a solid support can enhance its stability and allow for easier recovery and reuse. brandeis.edu

Reaction Medium: Enzymatic esterification can be performed in solvent-free systems or in organic solvents. mdpi.combrandeis.edu Solvent-free systems are often preferred as they are more environmentally friendly and lead to higher reactant concentrations. brandeis.edu

Water Activity: The amount of water in the reaction medium is a critical parameter. While a small amount of water is necessary for enzyme activity, excess water can promote the reverse reaction, hydrolysis. nih.gov Water can be removed from the reaction to shift the equilibrium towards ester synthesis. brandeis.edu

Optimization of Parameters: Similar to chemical synthesis, parameters such as temperature, substrate molar ratio, and enzyme dosage need to be optimized. For the synthesis of cetyl oleate, optimal conditions included a temperature of 40°C and an acid-to-alcohol molar ratio of 1:0.9. brandeis.edu

Lipase-Catalyzed Esterification Research

Enzymatic synthesis using lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) represents a significant advancement in ester production. scielo.brscielo.br Lipases are favored for their ability to catalyze esterification under mild conditions, their high specificity, and their role in greener chemical processes. scielo.brscielo.br In low-water environments, the natural hydrolytic function of lipases is reversed, making them effective catalysts for synthesizing esters from fatty acids and alcohols. scielo.brugr.es

The choice of lipase and its preparation are critical for efficient ester synthesis. Lipases are sourced from various microorganisms, with those from Candida and Rhizomucor species being particularly prominent in research for oleate ester synthesis.

Candida antarctica Lipase B (CALB) : This is one of the most widely used lipases for esterification due to its high activity and stability. It is commonly used in an immobilized form, famously commercialized as Novozym 435, where it is fixed on a macroporous acrylic resin. mdpi.com Immobilization prevents the enzyme from aggregating in the reaction medium, enhances its stability at higher temperatures, and allows for easy separation from the product and subsequent reuse over multiple cycles. ejbiotechnology.info For instance, in the synthesis of oleyl oleate, immobilized CALB maintained over 90% of its operational stability for up to 9 cycles. ejbiotechnology.info

Rhizomucor miehei Lipase (RML) : This lipase is also frequently used, often in an immobilized state. In a study on sugar ester synthesis, RML was used initially, followed by CALB to drive the reaction to a higher conversion, highlighting how different enzymes can be used strategically. mdpi.com

Other Lipases : Research on various oleate esters has also explored lipases from Candida cylindracea researchgate.net, Thermomyces lanuginosus (immobilized as Lipozyme TL IM) researchgate.net, and Pseudomonas stutzeri.

Immobilization is a key strategy to enhance the economic viability and performance of enzymatic processes. Enzymes can be fixed to solid supports through physical adsorption or covalent bonding, making them more robust and recyclable.

A major focus of modern chemical synthesis is the adoption of green chemistry principles to minimize environmental impact. researchgate.net For this compound and similar wax esters, this primarily involves the use of solvent-free reaction systems.

Solvent-free synthesis, where the liquid substrates (oleic acid and a long-chain alcohol like icosanol) also serve as the reaction medium, offers several advantages:

Reduced Environmental Impact : It eliminates the use of potentially toxic and hazardous organic solvents. nih.gov

Increased Reactant Concentration : The absence of a solvent leads to a higher concentration of reactants, which can increase the reaction rate.

Simplified Downstream Processing : Product purification is simplified as there is no solvent to be removed.

Research on the synthesis of erythorbyl oleate and various sugar esters has successfully demonstrated the feasibility of solvent-free, lipase-catalyzed esterification. mdpi.comnih.gov These processes align with green chemistry goals by reducing waste and avoiding the use of auxiliary hazardous substances. researchgate.net In some cases, to improve the conversion in solvent-free systems for sugar esters, measures such as using desiccants (e.g., CaSO₄) to control water activity or high-pressure homogenization to create stable suspensions have been employed. mdpi.com

To maximize the yield and efficiency of the enzymatic synthesis of oleate esters, several key reaction parameters are optimized. The data from studies on analogous compounds like oleyl oleate provide a model for the likely optimal conditions for this compound production.

Temperature : Lipase activity is temperature-dependent. For the synthesis of oleyl oleate using immobilized Candida antarctica lipase, optimal temperatures are typically found in the range of 40-50°C. ejbiotechnology.info

Molar Ratio : The ratio of the substrates (alcohol to oleic acid) significantly affects the reaction equilibrium. An excess of one substrate is often used to drive the reaction towards the product. For oleyl oleate synthesis, a molar ratio of oleyl alcohol to oleic acid of 2:1 was found to be optimal. ejbiotechnology.info

Enzyme Load : The amount of enzyme catalyst influences the reaction rate. Higher enzyme loads generally lead to faster reaction times, though an economic balance must be struck. Studies on oleyl oleate synthesis have used enzyme amounts ranging from 0.2 to 0.4 grams for specific lab-scale reactions. ejbiotechnology.info

Reaction Time : The time required to reach maximum conversion is another critical factor. Remarkably, under optimized conditions, the synthesis of oleyl oleate achieved over 95% yield in as little as 5 minutes, although other studies report times ranging from 30 minutes to several hours. ejbiotechnology.info

The following interactive table summarizes optimized conditions found in the research for high-yield synthesis of oleyl oleate, a close analogue of this compound.

Table 1: Optimized Reaction Conditions for Lipase-Catalyzed Synthesis of Oleyl Oleate.

| Parameter | Optimal Value/Range | Reference |

|---|---|---|

| Enzyme Source | Immobilized Candida antarctica lipase | ejbiotechnology.info |

| Temperature | 40-50°C | ejbiotechnology.info |

| Substrate Molar Ratio (Alcohol:Acid) | 2:1 | ejbiotechnology.info |

| Enzyme Load | 0.2 - 0.4 g | ejbiotechnology.info |

| Reaction Time for >95% Yield | 5 minutes | ejbiotechnology.info |

| System | Organic Solvents (log P ≥ 3.5) | ejbiotechnology.info |

Solvent-Free Systems and Green Chemistry Approaches

Mechanistic Investigations of Enzyme Activity in Ester Synthesis

Understanding the reaction mechanism is crucial for optimizing the synthesis process and overcoming potential issues like substrate inhibition. The lipase-catalyzed esterification of a fatty acid and an alcohol is widely accepted to follow a Ping-Pong Bi-Bi mechanism . scielo.brresearchgate.net

The general steps for this mechanism are:

The lipase [E] first binds with the acyl donor (oleic acid) [A] to form an enzyme-substrate complex [EA].

This complex then releases the first product (water) [P], forming a stable acyl-enzyme intermediate [E'].

The second substrate, the alcohol (e.g., icosanol) [B], then binds to the acyl-enzyme intermediate to form a second complex [E'B].

Finally, this complex releases the ester product (this compound) [Q] and regenerates the free enzyme [E].

Comparative Analysis of Synthetic Pathways in Research

While enzymatic synthesis offers advantages in terms of mild conditions and environmental friendliness, chemical catalysis provides an alternative pathway. A comparative analysis reveals distinct trade-offs between these approaches.

Enzymatic Catalysis (Biocatalysis) :

Advantages : High selectivity (avoids side reactions), operates under mild temperatures and pressures (energy saving), environmentally benign (uses biodegradable catalysts, often in solvent-free systems), and produces high-purity products. scielo.brscielo.br

Disadvantages : Enzymes can be more expensive than chemical catalysts, and they can be sensitive to high temperatures and certain chemicals, which can lead to deactivation. Immobilization helps to mitigate cost and stability issues.

Chemical Catalysis :

Advantages : Catalysts are often cheaper, more robust, and tolerant of high temperatures and pressures, which can lead to very fast reaction rates. rasayanjournal.co.in

Disadvantages : Typically requires high temperatures (e.g., 130°C for oleyl oleate synthesis) and pressures, which are energy-intensive. rasayanjournal.co.inekb.eg The catalysts, often strong acids (e.g., sodium hydrogen sulfate, NaHSO₄), are less selective and can generate unwanted by-products and color impurities, requiring more extensive downstream purification. rasayanjournal.co.in The process often involves hazardous materials. google.com

The following table provides a comparative overview of the two primary synthetic pathways for producing oleate wax esters.

Table 2: Comparative Analysis of Synthetic Pathways for Oleate Wax Esters.

| Feature | Lipase-Catalyzed Synthesis | Chemical Catalysis (e.g., using NaHSO₄) |

|---|---|---|

| Catalyst | Immobilized Lipases (e.g., from Candida antarctica) | Acidic Heterogeneous Catalysts (e.g., NaHSO₄) |

| Reaction Temperature | Mild (e.g., 40-60°C) | High (e.g., 130°C) rasayanjournal.co.inekb.eg |

| Selectivity & Yield | High selectivity, high yields (>95%) ejbiotechnology.info | Lower selectivity, high yields possible with optimization (96.8%) rasayanjournal.co.inekb.eg |

| By-products | Minimal | Potential for side reactions and color formation |

| Environmental Impact | Low (Green Chemistry) | Higher (energy intensive, use of strong acids) |

| Catalyst Reusability | High, with immobilization ejbiotechnology.info | Possible, but may require regeneration |

Iv. Advanced Analytical Characterization in Icosyl Oleate Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool in the study of icosyl oleate, providing detailed information about its molecular structure, functional groups, and atomic connectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique indispensable for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In GC-MS analysis, this compound is first vaporized and separated from other components in a sample as it passes through a long capillary column. The retention time, which is the time it takes for the compound to travel through the column, is a key characteristic used for its initial identification. For instance, in an analysis of a methanol extract from Thalictrum javanicum, this compound was identified with a retention time of 19.00 minutes. nih.gov

Following separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process fragments the molecule into a predictable pattern of charged ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint. The NIST Mass Spectrometry Data Center reports a spectrum for this compound (under the synonym arachidyl oleate) with key peaks at m/z values of 57 and 264. nih.gov The identification of this compound in samples is confirmed by matching both its retention time and its mass spectrum to those of a known standard or by comparison with established spectral libraries like NIST and Wiley. nih.govsemanticscholar.org This technique has been successfully used to identify this compound in the n-hexane extracts of various plant species, including Salsola imbricata. mdpi.com

GC-MS is not only qualitative but also quantitative. By using an internal standard and creating calibration curves, the precise amount of this compound in a sample can be determined. nih.govnih.gov The high sensitivity of GC-MS allows for the detection of even trace amounts of the compound. researchgate.net

Table 1: GC-MS Parameters and Findings for this compound

| Parameter | Finding/Condition | Source(s) |

|---|---|---|

| Synonyms | Arachidyl oleate, Oleic acid, eicosyl ester | nih.gov |

| Molecular Formula | C₃₈H₇₄O₂ | mdpi.com |

| Molecular Weight | 563.0 g/mol | nih.gov |

| Retention Time | 19.00 min (in T. javanicum extract) | nih.gov |

| Ionization Method | Electron Ionization (EI) at 70 eV | nih.govsemanticscholar.org |

| Key Mass Fragments (m/z) | 57, 264 | nih.gov |

| Kovats Retention Index | 3922.1 (Standard non-polar column) | nih.gov |

| Identification Basis | Comparison of retention time and mass spectra with NIST/Wiley libraries | nih.govsemanticscholar.orgacademicjournals.org |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a non-destructive technique used to identify the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, absorbing radiation at those frequencies. The resulting FT-IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

The spectrum of this compound exhibits characteristic absorption bands that confirm its identity as a long-chain fatty acid ester. Analysis of similar compounds and general principles of IR spectroscopy allow for the assignment of these bands. For example, the FT-IR analysis of seeds from Euphorbia lathyrus, which contains this compound, showed the presence of functional groups characteristic of esters, alkenes, and long aliphatic chains. academicjournals.org

Key expected absorptions for this compound include a strong band for the ester carbonyl (C=O) stretch, a peak for the carbon-carbon double bond (C=C) stretch from the oleate moiety, and multiple bands corresponding to the stretching and bending vibrations of C-H bonds in the long alkyl chains.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretch | ~2850-2960 |

| C=O (Ester) | Stretch | ~1735-1750 |

| C=C (Alkene, cis) | Stretch | ~1650-1660 |

| C-O (Ester) | Stretch | ~1150-1250 |

| =C-H (cis-alkene) | Bend (out-of-plane) | ~675-730 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the complete and unambiguous structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR (Proton NMR) provides information on the different types of protons in the molecule and their chemical environments. The spectrum would show characteristic signals for the methyl (CH₃) and methylene (CH₂) groups of the long alkyl chains, typically in the upfield region. More distinct signals would appear for the protons adjacent to the ester group (-CH₂-O-C=O) and the protons of the double bond (-CH=CH-). The integration of these signals reveals the relative number of protons of each type, while the splitting patterns (multiplicity) give information about neighboring protons.

¹³C NMR (Carbon-13 NMR) provides information on the different types of carbon atoms. The ¹³C NMR spectrum of this compound would show a distinct signal for the carbonyl carbon of the ester group in the downfield region (around 174 ppm). The two carbons involved in the double bond would appear around 129-130 ppm. The carbon atom attached to the ester oxygen (-CH₂-O-) would also have a characteristic chemical shift, while the numerous carbons of the long alkyl chains would produce a cluster of signals in the upfield region. The PubChem database notes the availability of a ¹³C NMR spectrum for this compound. nih.gov

Together, ¹H and ¹³C NMR data allow for a complete assignment of the molecular structure, confirming the connectivity of the icosyl alcohol and oleic acid components through the ester linkage and verifying the position and cis stereochemistry of the double bond.

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic methods are essential for both the initial isolation of this compound from complex natural extracts and for the subsequent verification of its purity.

Column Chromatography for Isolation and Purification

Column chromatography is a fundamental preparative technique used to separate individual chemical compounds from a mixture. This method was employed in the isolation of this compound from the crude methanol extract of the aerial parts of Thalictrum javanicum. nih.gov In this process, the crude extract is loaded onto a column packed with a solid stationary phase, such as silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column.

Separation occurs because different components of the mixture have different affinities for the stationary phase and different solubilities in the mobile phase. Compounds like this compound, which are relatively nonpolar, will travel down the column more quickly with a nonpolar mobile phase compared to more polar impurities. By collecting the eluted solvent in a series of fractions, the components can be separated. The purity of the fractions containing this compound can then be monitored by techniques like Thin-Layer Chromatography (TLC) before being confirmed by spectroscopic methods.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is an advanced form of column chromatography that offers higher resolution and faster separation times. While specific HPLC methods for this compound are not extensively detailed in the provided context, the technique is broadly applicable to the analysis of large, non-volatile molecules like wax esters.

An HPLC system would typically use a reversed-phase column (e.g., C18), where the stationary phase is nonpolar. The mobile phase would consist of a mixture of polar solvents, such as acetonitrile and water. In this setup, this compound, being nonpolar, would be strongly retained by the column and would elute later than more polar compounds. Detection could be achieved using a UV detector (if the compound has a chromophore) or, more universally, with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). HPLC is primarily used for assessing the purity of an isolated sample of this compound and for quantitative analysis in complex mixtures where GC-MS may not be suitable.

Advanced Techniques for Molecular Characterization (e.g., Mass Spectrometry Data Libraries, Kovats Retention Index)

The precise structural elucidation of this compound is heavily dependent on techniques that provide detailed molecular information. Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technology, with its effectiveness greatly enhanced by the use of standardized data libraries and retention indices. goettingen-research-online.de

Mass Spectrometry (MS) provides critical information on the molecular weight and fragmentation patterns of a molecule. For wax esters like this compound, electron ionization (EI) mass spectrometry typically yields key fragments that help identify the structure of the constituent fatty acid and fatty alcohol chains. nih.gov The most significant fragments often include the acylium ion [RCO]+, which is indicative of the oleic acid portion, and ions corresponding to the alcohol moiety. nih.govresearchgate.net

Mass Spectrometry Data Libraries

Public and commercial mass spectral libraries are indispensable tools for the identification of compounds in complex samples. sisweb.com These databases contain vast collections of EI mass spectra from pure, authenticated standard compounds. When a sample containing this compound is analyzed by GC-MS, the resulting mass spectrum can be compared against the entries in a library, such as the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center library. nih.govcapes.gov.brnih.gov A high match score between the experimental spectrum and a library spectrum provides a high degree of confidence in the compound's identification. This compound, under its synonym "Oleic acid, eicosyl ester," is included in the NIST Main Library. nih.gov

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value/Information | Source |

|---|---|---|

| Library/Database | NIST Main Library | nih.gov |

| NIST Number | 35772 | nih.gov |

| Ionization Mode | Electron Ionization (EI) | researchgate.netnih.gov |

| m/z Top Peak | 57 | nih.gov |

| m/z 2nd Highest Peak | 264 | nih.gov |

| m/z 3rd Highest Peak | 55 | nih.gov |

Kovats Retention Index

The Kovats Retention Index (RI) is a standardized, system-independent value used in gas chromatography to convert retention times into constants. wikipedia.org This allows for the comparison of results between different laboratories and analytical systems. wikipedia.org The index is calculated by interpolating the retention time of the analyte relative to the retention times of adjacent n-alkanes, which are assigned an index value of 100 times their carbon number. wikipedia.orgtaylors.edu.my The NIST Mass Spectrometry Data Center and other sources have compiled extensive databases of these indices. nih.govwikipedia.org For this compound, a specific Kovats Retention Index has been experimentally determined on a non-polar column, providing a crucial data point for its identification. nih.govnist.gov

Table 2: Kovats Retention Index for this compound

| Parameter | Value | Column Type | Source |

|---|---|---|---|

| Kovats Retention Index (RI) | 3922.1 | Standard non-polar | nih.govnist.gov |

Method Validation and Development in Analytical Research

The development and validation of analytical methods are critical to ensure that the data generated are reliable, reproducible, and fit for purpose. elementlabsolutions.comdemarcheiso17025.com For a compound like this compound, which belongs to the low-volatility class of wax esters, method development often focuses on overcoming specific analytical challenges. nih.gov

Method Development

The analysis of intact long-chain wax esters requires specialized GC methods. Due to their high molecular weight and low volatility, standard GC conditions are often insufficient. nih.gov Method development research has focused on using high-temperature capillary columns that are stable up to 390°C or higher. nih.govresearchgate.net Key aspects of method development include:

High-Temperature GC: Employing columns, injectors, and detectors capable of operating at elevated temperatures (e.g., 390°C) is necessary to ensure the elution and detection of high-molecular-weight wax esters. nih.gov

Column Selection: Fused-silica capillary columns with non-polar stationary phases (e.g., DB-1HT, OV-101) are commonly used for separating wax esters based on their total carbon number and degree of unsaturation. nih.govgoogle.com

Sample Preparation: Depending on the matrix, sample preparation may involve extraction with solvents like hexane or toluene, followed by purification steps such as solid-phase extraction (SPE) to isolate the wax ester fraction from other lipids. google.complos.org In some cases, analysis may involve hydrolysis of the wax esters into their constituent fatty acids and alcohols, followed by derivatization to form more volatile esters (e.g., fatty acid methyl esters, FAMEs) for easier analysis. nih.govplos.org

Method Validation

Once a method is developed, it must be validated to demonstrate its suitability. demarcheiso17025.com The validation process assesses several key performance characteristics, as defined by international guidelines. elementlabsolutions.comdemarcheiso17025.comujpronline.com

Specificity: The ability of the method to accurately measure the analyte (this compound) without interference from other components in the sample matrix, such as impurities or related compounds. elementlabsolutions.com

Linearity and Range: This establishes a proportional relationship between the concentration of this compound and the analytical signal over a specified range. elementlabsolutions.com

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of pure this compound standard. elementlabsolutions.comijert.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). elementlabsolutions.comijert.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be determined with acceptable precision and accuracy. ijert.org

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., slight changes in column temperature, flow rate, or split ratio), providing an indication of its reliability during routine use. elementlabsolutions.comijert.org

Table 3: Illustrative Parameters for a Validated GC Method for Lipid Esters

| Validation Parameter | Example Finding | Description |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | > 0.999 | Demonstrates a strong linear relationship between concentration and detector response. ijert.org |

| Accuracy (% Recovery) | 99.2% - 100.4% | Indicates the method accurately measures the amount of analyte present. ijert.org |

| Precision (% RSD) | < 2% | Shows high repeatability and low variability in the results for both intra-day and inter-day analyses. ijert.org |

| LOD / LOQ | 0.385 / 1.168 µg/mL | Defines the lower limits of the method's sensitivity. ijert.org |

| Robustness | % RSD < 2% with varied parameters | Confirms the method's reliability under slightly different operating conditions. ijert.org |

Note: The data in Table 3 are illustrative of a validated GC method for a related lipid ester (lauric acid) and serve as a representative example of the performance characteristics established during method validation. ijert.org

V. Biological Interactions and Mechanistic Studies in Non-human Models

Insecticidal and Larvicidal Activity Research

Icosyl oleate, a fatty acid ester, has been identified in scientific research as a compound with significant insecticidal properties, particularly against common mosquito vectors.

Research has demonstrated that this compound is an effective larvicide against the fourth instar larvae of Aedes aegypti, the vector for dengue fever, and Culex quinquefasciatus, the vector for filariasis. nih.govsemanticscholar.org Studies where the compound was isolated from the aerial parts of the plant Thalictrum javanicum revealed potent, dose-dependent mortality rates against both species after 24 hours of exposure. nih.govresearchgate.net

The larvicidal efficacy of this compound was found to be significantly greater than the crude methanol extract of the plant from which it was isolated. nih.gov Specifically, the compound exhibited a more promising larvicidal effect against A. aegypti compared to C. quinquefasciatus. semanticscholar.org The lethal concentration (LC50) required to cause 50% mortality in the larval population was notably lower for A. aegypti. nih.govresearchgate.net

Table 1: Larvicidal Activity of this compound Against Mosquito Larvae This table summarizes the 24-hour lethal concentration (LC50) values of this compound against fourth-instar mosquito larvae.

| Species | LC50 (ppm) | Reference |

| Aedes aegypti | 8.51 | nih.govresearchgate.net |

| Culex quinquefasciatus | 12.50 | nih.govresearchgate.net |

The insecticidal action of this compound is attributed to its interference with critical physiological and developmental processes in insects, primarily through the disruption of key enzymatic pathways. nih.govekb.eg

This compound functions as a mosquitocidal toxin by targeting and degrading chitin, a vital component of the insect cuticle and the peritrophic membrane that lines the midgut. nih.govresearchgate.net Chitinase is an enzyme essential for insect growth and molting, as it digests the old endocuticle. eg.netnih.gov Research indicates that this compound leads to significantly reduced levels of chitinase (β-N-acetyl glucosaminidase) activity in both A. aegypti and C. quinquefasciatus larvae. nih.govsemanticscholar.org This inhibition of chitinase activity disrupts the integrity of the cuticle and peritrophic membrane, which is a proposed mode of action for its larvicidal effects. nih.govresearchgate.net The degradation of these protective structures ultimately leads to larval death. nih.gov

Table 2: Effect of this compound on Chitinase Activity in Mosquito Larvae This table shows the measured chitinase activity in mosquito larvae after treatment with this compound, with lower values indicating inhibition.

| Species | Chitinase Activity (OD/mg protein/min) | Reference |

| Aedes aegypti | 0.179 | semanticscholar.org |

| Culex quinquefasciatus | 0.184 | semanticscholar.org |

In addition to affecting chitin, this compound has been shown to inhibit ecdysone 20-monooxygenase. semanticscholar.orgekb.eg This enzyme is critical for all stages of insect development, as it is required for the synthesis of the molting hormone, 20-hydroxyecdysone. eg.net By inhibiting this enzyme, this compound disrupts the molting process and the proper development of cell membranes, contributing significantly to its bioefficacy as a larvicide. nih.govresearchgate.net The dual action of inhibiting both chitinase and ecdysone 20-monooxygenase makes it a potent agent against mosquito larvae. ekb.egresearchgate.net

Elucidation of Biological Mechanisms of Action

Chitinase Activity Modulation Studies

Antifungal Activity Investigations (e.g., against Candida)

Beyond its insecticidal properties, this compound has been noted for its antifungal effects, particularly against species of the genus Candida. researchgate.net While detailed mechanistic studies on this compound itself are emerging, research on its constituent part, oleic acid, provides significant insight. Oleic acid has been shown to reduce filamentation and biofilm formation in Candida albicans, which are key virulence factors. nih.gov It can inhibit the formation of long hyphal filaments, a crucial step in tissue invasion by pathogenic fungi. nih.gov The antifungal activity of fatty acid esters is often linked to their ability to disrupt the fungal cell membrane and interfere with fatty acid homeostasis. nih.govscielo.br

Chemical Ecology Research Contexts

Chemical ecology is the study of chemically-mediated interactions between living organisms. These interactions are fundamental to the survival and proliferation of species, influencing behaviors such as mating, foraging, and defense. The chemicals involved, known as semiochemicals, act as signals between individuals. This compound, a wax ester, has been investigated within this context to determine its potential role in these complex communication systems and its impact on the physiology of certain organisms.

Semiochemicals are broadly categorized based on whether they mediate communication between members of the same species (pheromones) or different species (allelochemicals). Pheromones can trigger immediate behavioral changes (releaser pheromones) or long-term physiological shifts (primer pheromones). americanscientist.org In social insects like bees, ants, and wasps, queen-produced pheromones are crucial for maintaining the colony's social structure, often by suppressing worker reproduction. kuleuven.be

Research has explored the composition of chemicals on the cuticle of queens to identify these regulatory compounds. In a comprehensive study investigating potential queen pheromones in the bumblebee, Bombus terrestris, this compound was identified as one of several queen-specific esters. kuleuven.beresearchgate.net The researchers tested whether the application of these synthetic compounds could mimic the presence of a queen and suppress ovary development in worker bees.

However, the study found that while certain linear and methyl-branched alkanes successfully inhibited worker reproduction, the queen-specific esters, including this compound, had no significant effect on worker ovary development or regression in Bombus terrestris. kuleuven.beresearchgate.net This suggests that while this compound is present on the queen's cuticle, it does not function as a primary sterility-inducing pheromone in this species. Further research is needed to determine if it plays a more subtle role in the complex pheromone blend or has other functions. This compound has also been identified as a chemical component in the venom of the honey bee (Apis mellifera), though its specific function in the venom is not fully elucidated. nih.gov

Table 1: Effect of this compound on Worker Ovary Development in Bombus terrestris

| Compound Tested | Target Organism | Assay | Observed Effect on Ovary Development | Conclusion |

|---|---|---|---|---|

| This compound | Bumblebee (Bombus terrestris) | Worker Ovary Development Bioassay | No significant influence | Does not act as a primary sterility-inducing queen pheromone in this context. kuleuven.beresearchgate.net |

Beyond communication, chemical compounds can elicit direct physiological and behavioral responses, such as toxicity or repellency, which are of interest in fields like pest management. This compound, isolated from the aerial parts of the plant Thalictrum javanicum, has been studied for its effects on medically significant insect vectors. researchgate.net

In one study, this compound demonstrated potent larvicidal activity against the fourth instar larvae of two mosquito species: Aedes aegypti (the dengue vector) and Culex quinquefasciatus (a filariasis vector). researchgate.net The lethal concentration (LC50) required to kill 50% of the larval population after 24 hours was significantly lower for the isolated this compound than for the crude plant extract, indicating its high efficacy. researchgate.net

The physiological mechanism behind this toxicity was also investigated. The study found that this compound significantly inhibited the activity of two critical enzymes in the mosquitoes: chitinase and ecdysone 20-monooxygenase. researchgate.net Chitinase is vital for the synthesis and degradation of chitin, a key component of the insect exoskeleton and the peritrophic matrix lining the gut. Ecdysone is a crucial hormone that regulates molting and metamorphosis. By disrupting these physiological pathways, this compound effectively acts as a growth and development inhibitor, leading to larval mortality. researchgate.net

Table 2: Larvicidal Activity of this compound Against Mosquito Species

| Model Organism | Compound | LC50 / 24h (ppm) | Physiological Impact |

|---|---|---|---|

| Aedes aegypti | This compound | 8.51 | Inhibition of chitinase and ecdysone 20-monooxygenase activity. researchgate.net |

| Culex quinquefasciatus | This compound | 12.50 |

Vi. Materials Science and Engineering Applications

Polymer Science and Additive Formulation Research

In polymer science, fatty acid esters are recognized for their ability to modify material properties. They are often incorporated as plasticizers or lubricants to enhance flexibility, processability, and specific performance characteristics of polymeric materials.

Long-chain fatty esters, a class to which icosyl oleate belongs, are investigated as plasticizers for polymers such as polyvinyl chloride (PVC). researchgate.net Plasticizers are additives that increase the flexibility, plasticity, and extensibility of a material by weakening the intermolecular forces between polymer chains. labinsights.nl This action reduces the polymer's viscosity and hardness, making it easier to process. researchgate.netlabinsights.nl Esters like 2-ethyl hexyl oleate and butyl oleate are known to be effective in this role. researchgate.nethallstarindustrial.com The incorporation of these oleate esters can significantly improve key mechanical properties, including tensile strength and elongation. researchgate.net While research often focuses on more common, smaller alcohol esters of oleic acid, the fundamental principles suggest that long-chain esters like this compound could serve a similar function, potentially offering lower volatility and migration due to their higher molecular weight.

Polymeric additives are essential components in many industrial products, designed to enhance performance, improve processing, and ensure stability. Oleic acid and its derivatives are key building blocks for synthesizing such additives, particularly for applications in petroleum engineering and coatings.

The transportation of waxy crude oil through pipelines is often hindered by the crystallization and deposition of paraffin wax at low temperatures, which can restrict or block flow. researchcommons.orgresearchgate.net To mitigate this, pour point depressants (PPDs) are widely used. researchgate.net These chemical additives work by modifying the crystallization process of the wax, preventing the formation of large, interlocking crystal networks. mdpi.com

Research has demonstrated that polymeric additives based on oleic acid are effective PPDs. researchgate.netresearchgate.net Various copolymers incorporating long-chain oleate esters have been synthesized and evaluated for their ability to improve the flow properties of crude oil. These polymers co-crystallize with the paraffin waxes in the oil, but their bulky, branched structures disrupt the formation of a rigid wax lattice, thereby lowering the temperature at which the oil ceases to flow (the pour point). mdpi.com Studies show that increasing the concentration of these polymeric additives generally leads to a greater reduction in the pour point and a significant decrease in the viscosity of the crude oil. researchcommons.orgmdpi.com

Table 1: Performance of Oleic Acid-Based Polymeric Additives as Pour Point Depressants (PPDs)

| PPD Additive Type | Crude Oil Type | Additive Concentration (ppm) | Pour Point Depression (°C) | Key Findings | Source(s) |

| Poly (benzyl oleate-co-maleic anhydride) aminated with stearyl amine | Egyptian Waxy Crude | 2000 | 21 | Additive reduced pour point from 24°C to 3°C. | mdpi.com |

| Stearyl acrylate-acrylic acid (StA/AA) copolymer | North Qattara Crude | 1500 | 18 | Additive reduced pour point from 18°C to 0°C; also reduced yield stress and viscosity. | researchcommons.org |

| Oleic acid-based terpolymers (CO-1) | Indian Waxy Crude | 1000 | 21 | Additive significantly reduced viscosity (>75%), improving flow. | researchgate.net |

| PPD-Ester Decanol esterified with oleic acid | Crude Oil Sample | Not specified | 9 | Lowered pour point from 39°C to 30°C. | undip.ac.id |

Rheology modifiers are additives used to control the flow characteristics of liquid systems, which is critical in industries such as paints, coatings, and personal care. borchers.combasf.com These substances adjust viscosity and provide desirable properties like stability during storage, ease of application, and resistance to sagging or dripping. borchers.combasf.com

Common synthetic rheology modifiers include hydrophobically modified alkali-soluble emulsion (HASE) polymers and hydrophobically modified ethoxylated urethane (HEUR) polymers. google.com These work by forming associative networks within the aqueous system. While specific research on this compound as a primary rheology modifier is not prominent, related fatty acid derivatives such as glyceryl oleate are used in such formulations. google.com The hydrophobic long-chain character of oleate esters makes them suitable for the hydrophobe portions of associative thickeners, which are crucial for building viscosity and controlling the rheological profile of a formulation. borchers.com

Development of Polymeric Additives for Industrial Applications

Research on Pour Point Depressants in Petroleum Engineering

Cellulose Esterification Research

Cellulose is the most abundant natural polymer, but its use as a thermoplastic is limited by its strong hydrogen-bonded structure, which causes it to decompose before melting. rsc.org A key area of research is the chemical modification of cellulose, such as through esterification, to create derivatives with desirable properties like thermoplasticity and hydrophobicity. rsc.orgnih.gov

Esterification of cellulose with long-chain fatty acids, such as oleic acid, produces cellulose oleate, a bio-based plastic. rsc.org Traditional methods often require significant amounts of solvents and energy. In contrast, mechanochemical synthesis, such as solvent-free ball milling, has emerged as a sustainable and efficient strategy. rsc.orgmdpi.com

This green chemistry approach uses mechanical force to initiate chemical reactions. researchgate.net In the synthesis of cellulose oleate, cellulose powder is milled with oleic acid, often with a catalyst, which grafts the long, flexible oleoyl chains onto the rigid cellulose backbone. rsc.orgmdpi.com This process disrupts the crystalline structure of the cellulose, lowers its thermal stability, and imparts thermoplastic behavior, allowing the resulting cellulose oleate to be processed using techniques like hot-pressing. rsc.orgmdpi.comresearchgate.net The degree of substitution (DS)—the number of hydroxyl groups on a cellulose unit that have been esterified—can be controlled by adjusting reaction conditions like time and temperature. mdpi.comnih.gov

Table 2: Effect of Reaction Conditions on Mechanochemical Synthesis of Cellulose Oleate

| Starting Material | Reaction Temperature (°C) | Reaction Time (hours) | Degree of Substitution (DS) | Resulting Properties | Source(s) |

| Microcrystalline Cellulose | 50 | 12 | Low | Lowered crystallinity and thermal stability. | mdpi.comresearchgate.net |

| Microcrystalline Cellulose | 80 | 4 | Moderate | Increased surface roughness of cellulose fibers. | mdpi.comresearchgate.net |

| Microcrystalline Cellulose | 80 | 12 | Higher | Further promotion of esterification and higher DS. | mdpi.comresearchgate.net |

| Microcrystalline Cellulose | 100 | 12 | High | Significant decrease in thermal stability. | mdpi.comresearchgate.net |

| Regenerated Cellulose | Not specified | 6 | 2.55 | Produced flexible, transparent, and hydrophobic films via hot-pressing. | rsc.org |

Impact on Cellulose Structural Properties and Crystallinity

The interaction of long-chain fatty acids, such as oleic acid which forms this compound, with cellulose can significantly alter the material's structural and physical properties. This modification, typically achieved through esterification, involves the formation of covalent bonds between the hydroxyl groups of cellulose and the carboxyl group of the fatty acid. Research into the esterification of various cellulose sources with oleic acid provides insight into the potential impact of this compound on cellulose matrices.

The primary goal of this modification is often to reduce the hydrophilicity of cellulose and improve its processability. The grafting of long, hydrophobic oleate chains onto the cellulose backbone disrupts the extensive intermolecular and intramolecular hydrogen bonding network that characterizes native cellulose. researchgate.net This disruption has several consequences for the material's properties.

Research Findings:

Studies on the mechanochemical-assisted esterification of different cellulose types (microcrystalline cellulose, cellulose nanofibers) with oleic acid reveal key structural changes. nih.gov The degree of substitution (DS), which indicates the average number of hydroxyl groups substituted per anhydroglucose unit, is a critical parameter. Nano-sized celluloses, with their larger specific surface area, generally achieve a higher DS compared to micro-sized celluloses under the same reaction conditions. nih.gov

A study on composite films made from cellulose sulfate and oleic acid also demonstrated that incorporating oleic acid reduces the film's solubility and water vapor permeability. mdpi.com The surface contact angle increased significantly with higher oleic acid content, indicating enhanced hydrophobicity. mdpi.com While no new chemical interactions were observed via XRD in this composite film (as it was a blend, not an ester), the study highlights how the presence of oleic acid chains disrupts the cellulose structure, creating micropores and destroying the dense packing of the original film. mdpi.com

Table 1: Impact of Oleic Acid Esterification on Cellulose Properties This table summarizes findings from the esterification of cellulose with oleic acid, a process that chemically links the oleate group to the cellulose backbone, providing a model for the effects of this compound integration.

| Property | Observation | Rationale | Reference |

| Degree of Substitution (DS) | Higher for nano-sized cellulose compared to micro-sized. | Nano-celluloses have a larger specific surface area and higher reactivity, improving accessibility for esterification. | nih.gov |

| Crystallinity | Generally decreases after esterification. | The bulky oleate side chains disrupt the highly ordered, inter-chain hydrogen bonding of the native cellulose structure. | nih.govresearchgate.net |

| Thermal Stability | Degradation temperature is lowered. | The disruption of the crystalline structure and hydrogen bond network reduces the energy required for thermal decomposition. | researchgate.net |

| Glass Transition Temp. (Tg) | A distinct Tg appears after modification. | The introduction of flexible oleate chains imparts thermoplastic behavior, which is absent in native cellulose. | nih.govresearchgate.net |

| Water Repellency | Significantly increases. | The grafted hydrophobic aliphatic chains of oleate reduce the affinity of the cellulose surface for water. | nih.govmdpi.com |

| Tensile Strength | Can be higher at a low DS, but decreases at higher DS. | Low DS may fill defects, while high DS disrupts the fiber structure, reducing strength. | nih.gov |

Lubricant Formulation Science (General Ester Lubricants)

Esters are a critical class of synthetic base oils (API Group V) used in high-performance lubricant formulations for over six decades. xenum.comemeryoleo.com Their chemical structure, resulting from the reaction of an acid and an alcohol, can be tailored to achieve specific performance characteristics, making them highly versatile for demanding applications where mineral oils may fall short. hawcoindia.comcnlubricantadditive.com this compound, as a long-chain unsaturated ester, fits within this category.

Key Properties of Ester Lubricants:

Lubricity and Film Formation: Ester molecules are polar. This polarity causes them to be attracted to positively charged metal surfaces, allowing them to form a strong, adhesive film. xenum.com This robust boundary layer provides superior lubricity, which reduces friction and wear, leading to lower energy consumption and extended equipment life. xenum.comestichem.com

Thermal and Oxidative Stability: Saturated esters generally exhibit exceptional thermal and oxidative stability, resisting breakdown at high temperatures. cnlubricantadditive.comestichem.com Unsaturated esters, like this compound, may have lower thermal and oxidative stability compared to their saturated counterparts, but they offer other benefits. estichem.com Careful formulation with antioxidants can mitigate these stability issues. estichem.com

Low-Temperature Performance: Many synthetic esters, particularly those designed with branched structures or specific alcohol/acid combinations, exhibit excellent low-temperature fluidity and low pour points. emeryoleo.comsrce.hr This ensures reliable lubricant performance during cold starts and in frigid operating environments.

Volatility: The intermolecular attraction resulting from the polarity of esters means more energy is required for them to evaporate. xenum.com This leads to lower volatility (or low evaporation loss), which helps the lubricant maintain its viscosity and quality for longer periods, reducing oil consumption. xenum.comcnlubricantadditive.com

Biodegradability: Many esters, especially those derived from renewable resources like vegetable oils, offer favorable biodegradability compared to traditional petrochemical-based lubricants. emeryoleo.comhawcoindia.com

Unsaturated esters are often chosen for applications demanding the best lubrication and friction reduction. emeryoleo.com They provide a good balance between cost and performance, offering superior lubricity and good low-temperature behavior. emeryoleo.commdpi.com

Table 2: Comparative Properties of Ester-Based and Mineral Oil-Based Lubricants

| Characteristic | Ester-Based Oil | Mineral-Based Oil | Reference |

| Lubricity | Excellent | Good | hawcoindia.com |

| Viscosity Index | High | Low | hawcoindia.comcnlubricantadditive.com |

| Flash Point | High | Lower | hawcoindia.com |

| Low-Temperature Properties | Excellent | Poor | hawcoindia.com |

| Volatility | Excellent (Low) | Poor (Higher) | hawcoindia.com |

| Biodegradability | Good to Excellent | Poor | hawcoindia.com |

| Solvency for Additives | Excellent | Fair to Good | xenum.comestichem.com |

Surfactant and Emulsifier Research

This compound, also known as arachidyl oleate, possesses an amphipathic molecular structure, which is characteristic of a surfactant. cymitquimica.comnih.gov The molecule consists of a long, nonpolar (lipophilic or oil-loving) hydrocarbon tail (from both the icosyl alcohol and oleic acid portions) and a polar (hydrophilic or water-loving) ester group. This dual nature allows it to position itself at the interface between oil and water, reducing interfacial tension and enabling the formation of stable emulsions. wikipedia.org

Fatty acid esters are widely utilized as non-ionic surfactants and emulsifiers in various industries, including cosmetics, food, and pharmaceuticals. taylorandfrancis.comcnchemsino.com The effectiveness and function of an ester as an emulsifier are largely determined by its Hydrophilic-Lipophilic Balance (HLB). The HLB is a scale that indicates the relative affinity of a surfactant for water and oil. mdpi.com

Low HLB (approx. 3-6): Surfactants in this range are more lipophilic and tend to promote the formation of water-in-oil (W/O) emulsions.

High HLB (approx. 8-18): Surfactants in this range are more hydrophilic and are effective as oil-in-water (O/W) emulsifiers. mdpi.com

The HLB value of a fatty acid ester can be tuned by altering the structure of its components. For example, in polyglycerol fatty acid esters (PGFEs), a higher degree of polymerization of the hydrophilic polyglycerol head leads to a higher HLB value. Conversely, increasing the length of the fatty acid carbon chain (the lipophilic tail) decreases the HLB value. mdpi.com For a simple ester like this compound, the very long C20 (icosyl) and C18 (oleoyl) hydrocarbon chains make it highly lipophilic, suggesting it would have a low HLB value and be effective as a W/O emulsifier or as a co-emulsifier in O/W systems.

Research confirms the utility of long-chain fatty acid esters in creating stable emulsions. This compound (arachidyl oleate) is noted for its ability to form stable emulsions, making it a valuable ingredient in the formulation of creams and lotions. cymitquimica.com Studies on other oleic acid-based surfactants have shown their effectiveness in emulsifying heavy oil and reducing viscosity. mdpi.com The long carbon chain of oleic acid helps the surfactant molecule dissolve in the oil phase, where it can effectively disrupt asphaltene and resin structures to facilitate emulsification. researchgate.net Furthermore, research into polyglycerol esters has shown that those synthesized with long-chain fatty acids produce emulsions with the best stability and the smallest particle sizes. nih.gov

Table 3: General Classification of Emulsifiers by HLB Value

| HLB Range | General Function | Emulsion Type Favored | Example Ester Type | Reference |

| 1-4 | Antifoaming Agent | N/A | Sorbitan Trioleate | mdpi.com |

| 3-6 | Emulsifier | Water-in-Oil (W/O) | Sorbitan Monostearate, Low-DS PGFEs | mdpi.com |

| 7-9 | Wetting Agent | N/A | N/A | |

| 8-18 | Emulsifier | Oil-in-Water (O/W) | Polysorbates, High-DS PGFEs, Sucrose Esters | wikipedia.orgmdpi.com |

| 13-16 | Detergent | O/W | N/A | mdpi.com |

| 16-18 | Solubilizer | O/W | N/A | wikipedia.org |

Vii. Environmental Fate and Degradation Studies

Biodegradation Pathways and Mechanisms

The primary mechanism for the environmental degradation of icosyl oleate is aerobic biodegradation by microorganisms. This process is initiated by the enzymatic hydrolysis of the ester bond, which is a common pathway for fatty acid esters. researchgate.net This initial step breaks down this compound into its constituent molecules: icosanol (a C20 fatty alcohol) and oleic acid (a C18 unsaturated fatty acid).

Following hydrolysis, both icosanol and oleic acid are further degraded through separate, well-established pathways. Fatty alcohols are oxidized to their corresponding aldehydes and then to carboxylic acids, which can then enter the β-oxidation cycle. Oleic acid, being a long-chain fatty acid, is degraded primarily through the β-oxidation pathway. nih.gov This is a cyclical process where two-carbon units are sequentially cleaved from the fatty acid chain in the form of acetyl-CoA. nih.gov This acetyl-CoA can then be utilized by microorganisms for energy production and cell growth, ultimately leading to the mineralization of the original compound into carbon dioxide and water.

The rate of biodegradation can be influenced by several factors, including the presence of adapted microbial populations, temperature, and the availability of nutrients. While specific studies on this compound are limited, research on similar long-chain fatty acid esters indicates that they are generally biodegradable. europa.euheraproject.com

Table 1: Predicted Biodegradation of this compound and Related Long-Chain Esters

This table is generated based on data for analogous long-chain esters due to the limited availability of specific data for this compound.

Interactive Data Table

| Compound | Test Guideline | Result | Data Source |

| Long-Chain Alkyl Esters (general) | OECD 301B | Readily biodegradable | europa.eu |

| C20/C22 Fatty Acid Mix | Not specified | Readily biodegradable | heraproject.com |

| Isodecyl Oleate | Not specified | Expected to be readily biodegradable | europa.eu |

Environmental Impact Assessment Methodologies for Long-Chain Esters

The environmental impact of long-chain esters like this compound is evaluated through a structured assessment process that often employs a tiered approach, as outlined by regulatory bodies. nih.govleuphana.de These methodologies are designed to systematically evaluate the potential risks a chemical may pose to the environment.

One widely used framework is the Inventory Multi-tiered Assessment and Prioritisation (IMAP) scheme. This approach begins with a Tier I assessment that uses high-throughput electronic data to screen chemicals. psu.edu If further investigation is warranted, a more in-depth Tier II assessment is conducted, which involves a more detailed review of available data and may include read-across from structurally similar compounds.

Another key methodology is the Life Cycle Assessment (LCA). LCA is a comprehensive tool used to evaluate the potential environmental impacts of a product throughout its entire life cycle, from raw material extraction and manufacturing to use and final disposal. tandfonline.comresearchgate.net This "cradle-to-grave" analysis considers various impact categories, including global warming potential, acidification, and ecotoxicity. tandfonline.comresearchgate.net For chemicals where specific data is lacking, LCA can utilize proxy data from similar substances to estimate environmental impacts. mdpi.com

For assessing persistence, biodegradability studies following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are crucial. The OECD 301 series of tests, for instance, are used to determine the ready biodegradability of chemicals. nih.govleuphana.deumweltbundesamt.de A substance that passes these stringent tests is generally considered to have a low potential for persistence in the environment. leuphana.de

Table 2: Key Methodologies for Environmental Impact Assessment of Esters

Interactive Data Table

| Methodology | Description | Key Outputs | Relevant For |

| Inventory Multi-tiered Assessment and Prioritisation (IMAP) | A tiered framework for assessing the human health and environmental impacts of chemicals. | Risk characterization, identification of chemicals requiring further assessment. | Regulatory screening and prioritization. |

| Life Cycle Assessment (LCA) | A systematic evaluation of the environmental impacts of a product through all stages of its life. | Environmental footprint across various impact categories (e.g., carbon footprint, water use). | Product stewardship and sustainability assessment. |

| OECD Test Guidelines for Biodegradability (e.g., OECD 301) | Standardized laboratory tests to assess the extent and rate of biodegradation of chemicals by microorganisms. | Percentage of degradation over a specific time, classification as "readily biodegradable" or "not readily biodegradable". | Persistence assessment and environmental risk evaluation. |

Viii. Future Research Trajectories and Interdisciplinary Outlook

Advancements in Sustainable Synthesis of Icosyl Oleate

The production of wax esters like this compound has traditionally relied on energy-intensive chemical processes using fossil fuel-based resources. oup.com The future of this compound synthesis is firmly rooted in green chemistry, focusing on methods that are environmentally benign, efficient, and economically viable.

Key research areas include:

Enzymatic Synthesis: Biocatalysis using lipases is a prominent avenue for sustainable esterification. Research into the kinetics of enzymatic synthesis for wax esters, such as oleyl oleate, using immobilized lipases like Candida antarctica lipase, provides a strong foundation for producing this compound. nih.gov Future work will likely focus on optimizing reaction conditions—such as temperature, substrate molar ratios, and enzyme loading—to maximize yield and purity. ejbiotechnology.info The use of solvent-free systems or green solvents like deep eutectic solvents (DES) is a promising approach to further enhance the environmental credentials of the synthesis process. A study on the solvent-free esterification of oleic acid with various fatty alcohols using a recyclable acidic DES achieved excellent conversions (>96%) under mild conditions.